molecular formula C19H19NO2 B13376961 2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone

2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone

Cat. No.: B13376961
M. Wt: 293.4 g/mol
InChI Key: BRJSGBLBUQXGOD-XNTDXEJSSA-N
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Description

2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a benzylidene moiety, a methoxy group, and an indanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-methoxy-1-indanone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Dimethylamino)benzylidene]hydrazinecarbothioamide: Known for its corrosion inhibition properties.

    5-(4-Dimethylaminobenzylidene)rhodanine: Used as a dye and in the detection of metals.

    4-[(p-N,N-Dimethylamino)benzylidene]amino-1,2,4-triazole: Investigated for its anticorrosive effects.

Uniqueness

2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and indanone core differentiate it from other similar compounds, providing unique properties and applications.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methoxy-3H-inden-1-one

InChI

InChI=1S/C19H19NO2/c1-20(2)16-6-4-13(5-7-16)10-15-11-14-12-17(22-3)8-9-18(14)19(15)21/h4-10,12H,11H2,1-3H3/b15-10+

InChI Key

BRJSGBLBUQXGOD-XNTDXEJSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=CC(=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

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